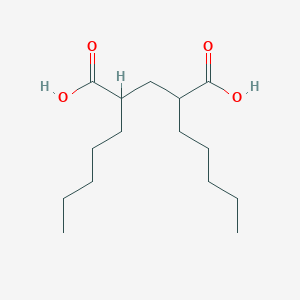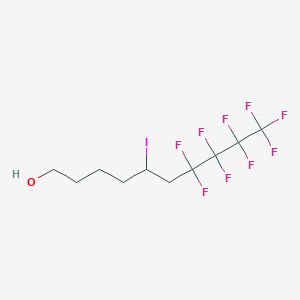
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methyl chloroformate under appropriate conditions . This reaction is usually carried out in an inert atmosphere, using basic conditions and suitable solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid is known to undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require boronic acid intermediates.
Mécanisme D'action
The mechanism by which (3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of complex organic structures.
Comparaison Avec Des Composés Similaires
(3-Cyclopropyl-5-(methoxycarbonyl)phenyl)boronic acid can be compared with other boronic acids such as:
3,5-Bis(methoxycarbonyl)phenylboronic acid: Similar in structure but with two methoxycarbonyl groups, making it more reactive in certain conditions.
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Contains a nitro group, which can influence its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid that serves as a fundamental building block in many organic syntheses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in chemical research.
Propriétés
Formule moléculaire |
C11H13BO4 |
|---|---|
Poids moléculaire |
220.03 g/mol |
Nom IUPAC |
(3-cyclopropyl-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)9-4-8(7-2-3-7)5-10(6-9)12(14)15/h4-7,14-15H,2-3H2,1H3 |
Clé InChI |
YWZXWLOUDNQSDD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(=O)OC)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)
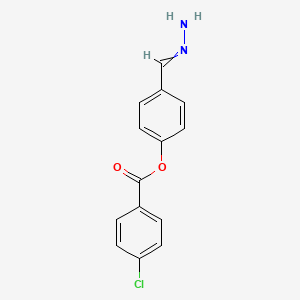
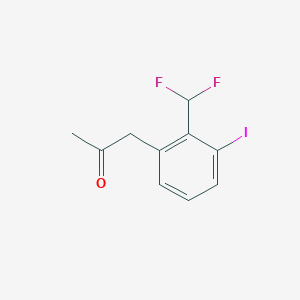
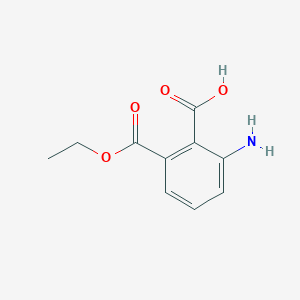
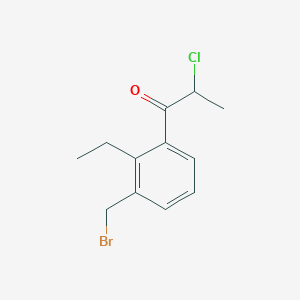
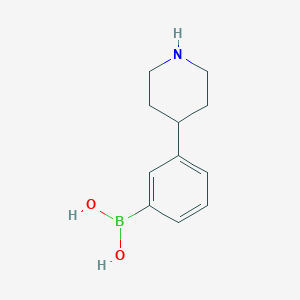
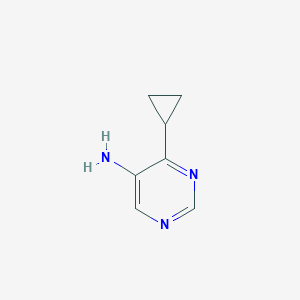
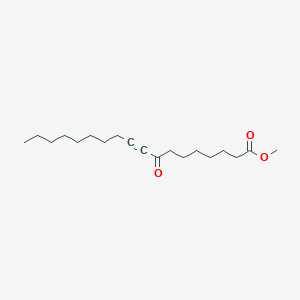
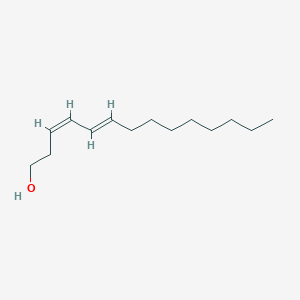
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
